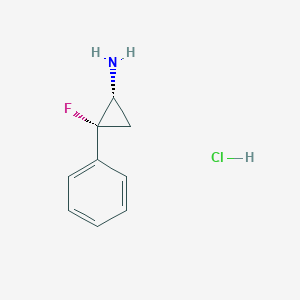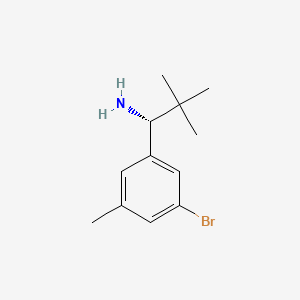
4-Chloro-5-methylpyridine-3-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-5-methylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C6H7BClNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. The presence of both a boronic acid group and a chloropyridine moiety makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-5-methylpyridin-3-yl)boronic acid typically involves the borylation of 4-chloro-5-methylpyridine. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst to facilitate the coupling with the pyridine derivative . The reaction is usually carried out under mild conditions, making it efficient and scalable.
Industrial Production Methods: In an industrial setting, the production of (4-Chloro-5-methylpyridin-3-yl)boronic acid can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable catalysts and solvents also enhances the sustainability of the process .
化学反应分析
Types of Reactions: (4-Chloro-5-methylpyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . This reaction is highly valued for its mild conditions and functional group tolerance.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Typically carried out at temperatures ranging from 50-100°C under an inert atmosphere.
Major Products: The major products formed from these reactions are biaryl compounds, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
(4-Chloro-5-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-Chloro-5-methylpyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group plays a crucial role in stabilizing the intermediate complexes and facilitating the transfer of the organic group to the palladium center.
相似化合物的比较
- (4-Bromo-5-methylpyridin-3-yl)boronic acid
- (4-Fluoro-5-methylpyridin-3-yl)boronic acid
- (4-Methylpyridin-3-yl)boronic acid
Uniqueness: (4-Chloro-5-methylpyridin-3-yl)boronic acid is unique due to the presence of the chlorine atom, which can participate in additional reactions, such as nucleophilic substitution, providing further functionalization opportunities . This makes it a versatile intermediate in the synthesis of more complex molecules.
属性
分子式 |
C6H7BClNO2 |
|---|---|
分子量 |
171.39 g/mol |
IUPAC 名称 |
(4-chloro-5-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BClNO2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3,10-11H,1H3 |
InChI 键 |
QXOZUQQZGYHUOF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=CC(=C1Cl)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12830390.png)


![1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12830398.png)


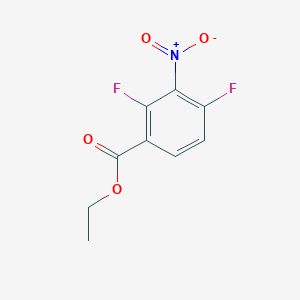
![5,6-diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12830416.png)

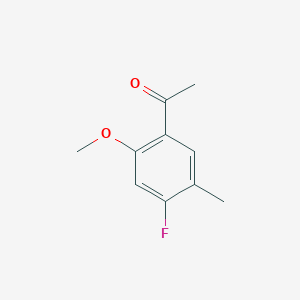
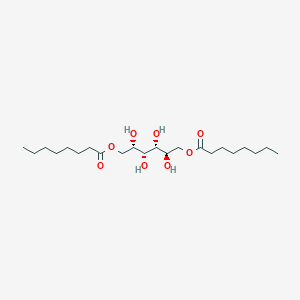
![4,6-Difluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12830459.png)
